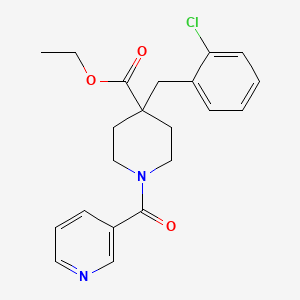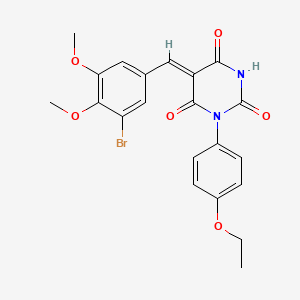
ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate, also known as ECPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ECPP is a piperidinecarboxylate derivative that has been synthesized through a multistep process.
作用机制
The exact mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate is not fully understood. However, studies have shown that this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in GABAergic neurotransmission, which may underlie the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to increase GABAergic neurotransmission, which may underlie its anticonvulsant and anxiolytic effects. This compound has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One advantage of using ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. Additionally, this compound has been shown to have a favorable safety profile in animal models. However, one limitation of using this compound in lab experiments is its low yield in the synthesis process, which may limit its availability for research purposes.
未来方向
There are several future directions for research on ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate. One direction is to further investigate the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, future studies could investigate the mechanism of action of this compound in greater detail. Finally, future research could focus on improving the synthesis method of this compound to increase its yield and availability for research purposes.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves a multistep process, and studies have shown that this compound has anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound acts as a positive allosteric modulator of the GABA receptor, which may underlie its therapeutic effects. Future research could investigate the potential therapeutic applications of this compound in greater detail and improve the synthesis method to increase its availability for research purposes.
合成方法
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate involves a multistep process that includes the reaction of 2-chlorobenzylamine with ethyl 4-oxopiperidine-1-carboxylate to form ethyl 4-(2-chlorobenzyl)-1-piperidinecarboxylate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form this compound. The yield of this synthesis method is reported to be 25%.
科学研究应用
Ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to have neuroprotective effects in vitro and in vivo. These findings suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders.
属性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-20(26)21(14-16-6-3-4-8-18(16)22)9-12-24(13-10-21)19(25)17-7-5-11-23-15-17/h3-8,11,15H,2,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFKDXDRQDNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CN=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)


![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)


![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)